Cyrtopterin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyrtopterin, although not directly mentioned in the available literature, likely shares chemical characteristics with complex molecular architectures that include cyclopropanes and cycloparaphenylenes. These compounds are of significant interest due to their unique structures and potential applications in various fields, including materials science and medicine.

Synthesis Analysis

The synthesis of complex molecules often involves strategic considerations for introducing specific motifs, such as the cyclopropane ring, which is a common feature in many natural products and synthetic compounds. For instance, cyclopropanation strategies are crucial in total syntheses, utilizing a variety of techniques for the incorporation of this motif into target molecules (Ebner & Carreira, 2017).

Molecular Structure Analysis

Molecular structure analysis, especially for compounds like cycloparaphenylenes, involves understanding the arrangement of atoms within a molecule and how this structure contributes to its properties. For example, cycloparaphenylenes, or carbon nanohoops, exhibit fascinating structures due to their resemblance to carbon nanotubes, offering unique optical and electrochemical properties (Jasti et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving cyclopropane rings, such as cyclopropanation, are pivotal in the synthesis of various compounds. These reactions not only highlight the chemical reactivity of cyclopropane-containing molecules but also their potential applications in creating molecules with desired properties (Lebel et al., 2003).

Physical Properties Analysis

The physical properties of molecules like cycloparaphenylenes are crucial for their potential applications. These properties, including solubility, melting point, and molecular geometry, are directly related to the molecule's structure and can influence its behavior in different environments.

Chemical Properties Analysis

Chemical properties, such as reactivity with other substances, stability under various conditions, and the ability to undergo specific chemical reactions, are essential for understanding the applications and limitations of compounds like cyrtopterin and related molecules. The study of cyclophilins, for example, sheds light on the chemical properties of a class of proteins that bind to certain substances, influencing their biological activity (Handschumacher et al., 1984).

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Melflufen provides a paradigm for rational Peptide-Drug Conjugate (PDC) design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .

Mechanism of Action

Target of Action

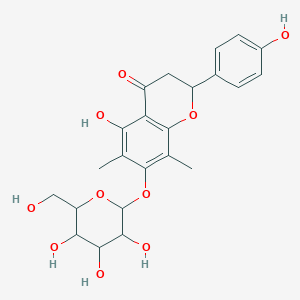

Cyrtopterin, or Farrerol 7-O-glucoside, is a flavonoid compound that primarily targets various cellular and molecular components involved in inflammation and oxidative stress . It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6/8, IL-1b, and tumor necrosis factor (TNF)-α . Additionally, it targets key enzymes and signaling pathways involved in inflammation and oxidative stress, including NF-κB, NO, COX-2, JNK1/2, AKT, PI3K, ERK1/2, p38, Keap-1, and TGF-1 .

Mode of Action

Cyrtopterin interacts with its targets to exert anti-inflammatory and antioxidant effects. It inhibits the production of pro-inflammatory cytokines and suppresses the activation of inflammatory signaling pathways . Furthermore, it enhances the expression of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS), thereby mitigating oxidative stress . It’s speculated that Cyrtopterin can slow down the degradation process of chlorophyll by scavenging oxygen-free radicals in the chloroplast .

Biochemical Pathways

Cyrtopterin affects several biochemical pathways related to inflammation and oxidative stress. It inhibits the NF-κB pathway, a key regulator of inflammation, and suppresses the activation of MAPK pathways (JNK1/2, ERK1/2, p38), which are involved in cellular stress responses . Additionally, it enhances the Nrf2 pathway, a major regulator of antioxidant response, thereby boosting the cellular defense against oxidative stress .

Result of Action

The molecular and cellular effects of Cyrtopterin’s action include reduced production of pro-inflammatory cytokines, suppressed activation of inflammatory signaling pathways, decreased levels of ROS, and enhanced expression of antioxidant enzymes . These effects collectively contribute to the anti-inflammatory and antioxidant properties of Cyrtopterin.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyrtopterin. For instance, light, temperature, metal ions, water, and oxygen can affect the stability of Cyrtopterin and its metabolites . .

properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-9-17(27)16-13(26)7-14(11-3-5-12(25)6-4-11)31-22(16)10(2)21(9)33-23-20(30)19(29)18(28)15(8-24)32-23/h3-6,14-15,18-20,23-25,27-30H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNRHHBGMFXQKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=CC=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyrtopterin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.